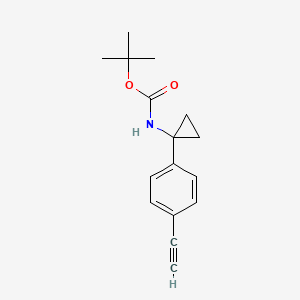
tert-Butyl (1-(4-ethynylphenyl)cyclopropyl)carbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
tert-Butyl (1-(4-ethynylphenyl)cyclopropyl)carbamate: is a chemical compound with the molecular formula C13H15NO2 . It is a derivative of carbamate, which is an organic compound derived from carbamic acid. This compound is known for its applications in various fields, including chemistry, biology, medicine, and industry.
Vorbereitungsmethoden
The synthesis of tert-Butyl (1-(4-ethynylphenyl)cyclopropyl)carbamate involves several steps. One common method includes the use of tert-butyl carbamate in palladium-catalyzed synthesis. Another method involves a copper-catalyzed three-component coupling of organoindium reagents with imines and acid chlorides. These methods highlight the versatility and complexity of the synthetic routes available for this compound.
Analyse Chemischer Reaktionen
tert-Butyl (1-(4-ethynylphenyl)cyclopropyl)carbamate undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like lithium aluminum hydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
The major products formed from these reactions depend on the specific conditions and reagents used. For instance, the Boc deprotection mechanism involves the protonation of the tert-butyl carbamate, loss of the tert-butyl cation resulting in a carbamic acid, decarboxylation of the carbamic acid resulting in the free amine, and protonation of the amine under acidic conditions.
Wissenschaftliche Forschungsanwendungen
tert-Butyl (1-(4-ethynylphenyl)cyclopropyl)carbamate has been utilized in various scientific research applications:
Chemistry: It has been used in the synthesis of complex organic compounds, such as indoles with oxygen substituents on the benzene ring.
Biology: It plays a role in structure-activity relationship studies, particularly in the context of chloride channel blockers.
Medicine: It serves as a key intermediate in the synthesis of various bioactive compounds, emphasizing its importance in medicinal chemistry.
Industry: The compound has been used in the development of new pesticides, showcasing its potential in agricultural chemistry.
Wirkmechanismus
The mechanism of action of tert-Butyl (1-(4-ethynylphenyl)cyclopropyl)carbamate involves its interaction with specific molecular targets and pathways. For example, it has been studied for its role in the metalation and alkylation between silicon and nitrogen in carbamate derivatives. This interaction facilitates the development of organic and medicinal chemistry.
Vergleich Mit ähnlichen Verbindungen
tert-Butyl (1-(4-ethynylphenyl)cyclopropyl)carbamate can be compared with other similar compounds, such as:
- tert-Butyl (1-(4-bromophenyl)cyclopropyl)carbamate
- tert-Butyl (1-(4-formylphenyl)cyclopropyl)carbamate
- tert-Butyl (1-(hydroxymethyl)cyclopropyl)carbamate
These compounds share a similar carbamate backbone but differ in their substituents, which can significantly influence their chemical properties and applications.
Eigenschaften
Molekularformel |
C16H19NO2 |
|---|---|
Molekulargewicht |
257.33 g/mol |
IUPAC-Name |
tert-butyl N-[1-(4-ethynylphenyl)cyclopropyl]carbamate |
InChI |
InChI=1S/C16H19NO2/c1-5-12-6-8-13(9-7-12)16(10-11-16)17-14(18)19-15(2,3)4/h1,6-9H,10-11H2,2-4H3,(H,17,18) |
InChI-Schlüssel |
KECVSJZNZYPSIX-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OC(=O)NC1(CC1)C2=CC=C(C=C2)C#C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![6-bromo-N,3-dimethyl-[1,2,4]triazolo[4,3-a]pyrazin-8-amine](/img/structure/B13919205.png)
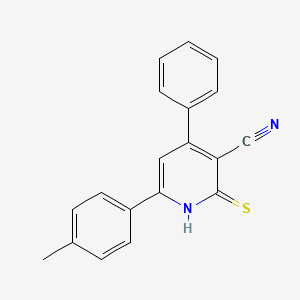
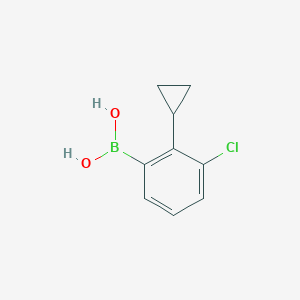
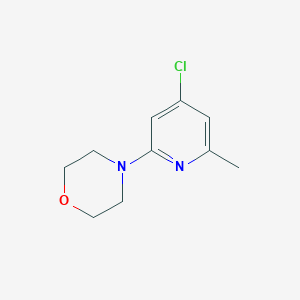
![2-fluoro-N-[(2-methoxyphenyl)methyl]aniline](/img/structure/B13919224.png)
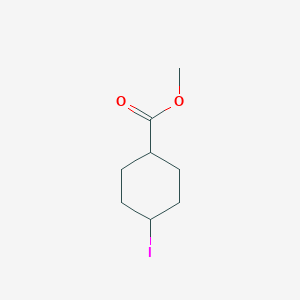
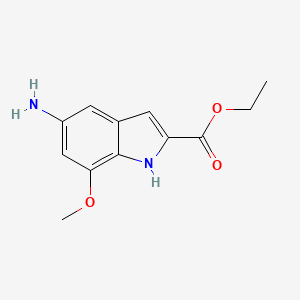
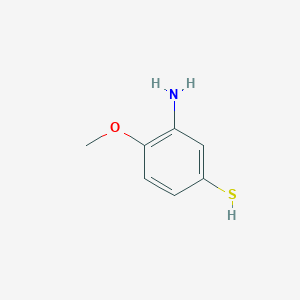
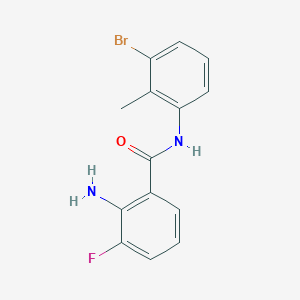
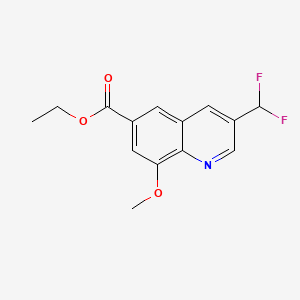
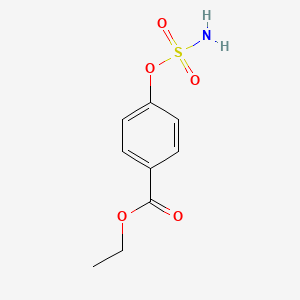
![tert-butyl 4-[2-(5-chloropyridin-2-yl)-2-methyl-1,3-benzodioxol-4-yl]-3,6-dihydro-2H-pyridine-1-carboxylate](/img/structure/B13919247.png)


